molecular formula C6H5BrIN B6601463 3-bromo-2-iodo-6-methylpyridine CAS No. 1227577-30-1

3-bromo-2-iodo-6-methylpyridine

Cat. No. B6601463
CAS RN: 1227577-30-1
M. Wt: 297.92 g/mol
InChI Key: IWMWNOSXGFQADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-iodo-6-methylpyridine (3BI6M) is an organobromine-iodine containing molecule that has been studied for its synthetic and scientific research applications. It is a colorless liquid with a pungent odor, and is a member of the pyridine family of heterocyclic compounds. 3BI6M has been used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

3-bromo-2-iodo-6-methylpyridine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and as a catalyst in the synthesis of a variety of organic compounds. It has also been used in the synthesis of polymers materials and in the synthesis of pharmaceuticals. Additionally, this compound has been used in the synthesis of dyes and pigments, and in the synthesis of polymers materials for use in medical applications.

Mechanism of Action

The mechanism of action of 3-bromo-2-iodo-6-methylpyridine is not yet fully understood. It is believed that the bromine and iodine atoms in the molecule interact with the target molecules, forming a complex that alters the structure of the target molecule. This interaction is believed to be responsible for the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of laboratory experiments. It has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been found to have antioxidant and anti-allergic activities. Additionally, this compound has been found to have neurotrophic and neuroprotective effects, and to have anti-angiogenic and anti-fibrotic activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-2-iodo-6-methylpyridine in laboratory experiments include its low cost, its low toxicity, and its availability in a variety of forms. Additionally, this compound is relatively stable and can be stored for long periods of time. The major limitation of using this compound in laboratory experiments is its relatively low solubility in water.

Future Directions

The future directions for 3-bromo-2-iodo-6-methylpyridine include further research into its biochemical and physiological effects, and further research into its mechanism of action. Additionally, further research into its use in the synthesis of pharmaceuticals, dyes and pigments, and polymer materials is needed. Additionally, further research into its use in medical applications is needed. Finally, further research into its use in the synthesis of other organic compounds, and its use as a catalyst in organic synthesis is needed.

Synthesis Methods

3-bromo-2-iodo-6-methylpyridine can be synthesized via a two-step method. The first step involves the reaction of 2-bromo-6-methylpyridine with iodine in acetic acid to form this compound. The second step involves the reaction of this compound with a base such as sodium hydroxide, potassium hydroxide, or lithium hydroxide in an organic solvent such as dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran to form the desired product.

properties

IUPAC Name

3-bromo-2-iodo-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMWNOSXGFQADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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